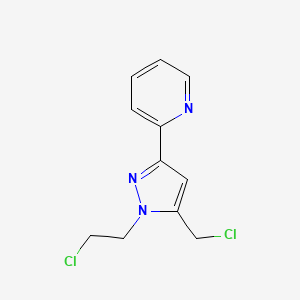

2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Description

2-(1-(2-Chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1H-pyrazole moiety. The pyrazole ring is substituted at the N1 position with a 2-chloroethyl group and at the C5 position with a chloromethyl group.

Properties

IUPAC Name |

2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOIRTIFYUWCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a complex organic molecule notable for its potential biological activities. This compound features a pyridine ring and a pyrazole moiety, with two chlorine substituents contributing to its reactivity. The compound's molecular formula indicates a structure that is of significant interest in medicinal chemistry, particularly for drug development.

Chemical Structure and Properties

The chemical structure of 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine can be represented as follows:

- Molecular Formula : C₁₃H₁₃Cl₂N₃

- Molecular Weight : 256.13 g/mol

This compound's unique arrangement of chlorinated groups enhances its chemical versatility and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine exhibit a range of biological activities including:

- Antimicrobial : Similar pyrazole derivatives have shown efficacy against various microbial strains.

- Anticancer : The compound has potential applications in oncology, particularly as an androgen receptor modulator, which is crucial in prostate cancer treatment.

- Anti-inflammatory : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to this compound as well.

The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, studies have shown that pyrazole derivatives can act as inhibitors of certain enzymes or receptors involved in disease processes. The presence of the chloroethyl and chloromethyl groups may enhance the binding affinity to these targets, leading to increased biological activity.

Anticancer Activity

A study focusing on pyrazole derivatives demonstrated that compounds with similar structures could effectively inhibit the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists. The findings suggest that 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine may possess similar properties due to its structural characteristics .

Antimicrobial Studies

Another research effort evaluated the antimicrobial properties of various pyrazole compounds. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine could confer similar antimicrobial effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine | Contains chloromethyl and isopropyl groups | Antimicrobial activity |

| 5-chloromethyl-2-(1H-pyrazol-1-yl)pyridine | Similar chloromethyl substitution | Potential antioxidant properties |

| 4-chloropyridine derivatives | Lacks pyrazole but has similar halogenation | Diverse biological activities |

The presence of both chloro groups and the specific arrangement of the pyridine and pyrazole rings in 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine distinguishes it from related compounds, potentially enhancing its reactivity and biological profile .

Scientific Research Applications

The compound 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine (CAS Number: 2091620-98-1) is a pyrazole derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its structure suggests possible interactions with biological targets, particularly in the realm of cancer treatment. Notably, compounds with similar structures have been identified as tissue-selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent conditions like prostate cancer .

Case Study: Androgen Receptor Modulation

A study highlighted the effectiveness of pyrazole derivatives in modulating androgen receptors, demonstrating their potential in treating prostate cancer. The compound's design allows for selective engagement with androgen receptors, minimizing side effects associated with traditional therapies .

Agricultural Chemistry

There is emerging interest in the application of this compound within the agricultural sector, particularly as a potential pesticide or herbicide . The chlorinated pyrazole structure is known for its efficacy against various pests and diseases affecting crops.

Case Study: Pesticidal Activity

Research has shown that chlorinated pyrazoles exhibit significant insecticidal activity against common agricultural pests. Compounds structurally related to 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine have been tested for their ability to disrupt pest life cycles effectively .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies, including the investigation of enzyme inhibition and receptor binding assays.

Table: Summary of Research Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) and 2-chloroethyl (-CH₂CH₂Cl) groups serve as primary sites for nucleophilic substitution.

Key Reactions:

-

Ammonolysis: Reaction with ammonia or primary amines yields amine derivatives (e.g., -CH₂NH₂ or -CH₂CH₂NH₂). For example:

Ethanol or DMF solvents at 60–80°C facilitate this process . -

Thiol Substitution: Treatment with sodium thiolate produces thioether derivatives (e.g., -CH₂S-R). Reactions proceed in polar aprotic solvents (e.g., DMSO) under mild heating.

-

Hydroxylation: Aqueous NaOH at reflux replaces chlorine with hydroxyl groups, forming hydroxymethyl or hydroxyethyl derivatives.

Oxidation

-

Chloromethyl Group: Oxidizing agents (e.g., KMnO₄ in acidic medium) convert -CH₂Cl to -COOH, yielding pyridine-5-carboxylic acid derivatives.

-

Pyridine Ring: Strong oxidizers like CrO₃ may oxidize the pyridine ring to pyridine N-oxide, though steric hindrance from substituents can limit this .

Reduction

-

Chloromethyl/Chloroethyl Groups: Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces -CH₂Cl/-CH₂CH₂Cl to -CH₃/-CH₂CH₃.

-

Pyrazole Ring: Hydrogenation under high pressure reduces the pyrazole ring to a dihydro derivative .

Cross-Coupling Reactions

The pyridine and pyrazole rings enable transition-metal-catalyzed couplings:

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at C4 due to directing effects of the pyrazole and chloromethyl groups:

Coordination Chemistry

The pyrazole nitrogen and pyridine nitrogen act as bidentate ligands for transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Rh(III) | Cyclometalated complexes | Catalysts for C–H activation |

| Ir(III) | Phosphorescent complexes | OLED materials |

| Cu(II) | Square-planar complexes | Antimicrobial agents |

Condensation Reactions

The chloromethyl group participates in Knoevenagel condensations with aldehydes or ketones in the presence of piperidine, forming α,β-unsaturated carbonyl derivatives .

Stability and Side Reactions

-

Thermal Degradation: Decomposition occurs above 200°C, releasing HCl and forming polymeric residues .

-

Solvolysis: Prolonged exposure to protic solvents (e.g., H₂O/EtOH) leads to hydrolysis of chloromethyl groups.

Synthetic Modifications (Case Study)

A representative synthesis pathway for functionalized derivatives is shown below:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |

| 2 | Oxidation of -CH₂Cl to -COOH | KMnO₄, H₂SO₄, 60°C | 65% |

| 3 | Amidation with benzylamine | EDC/HOBt, DCM, rt | 82% |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitution Patterns

Key Observations :

Challenges :

- The chloromethyl group may require protective strategies to prevent undesired side reactions during synthesis.

- Regioselectivity : The C3 position of pyridine is more reactive for substitution, but steric hindrance from the pyrazole’s substituents may alter reaction pathways .

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Notes:

Hypothetical Mechanisms :

Anticancer Potential: Chloroalkyl groups are known to act as alkylating agents, damaging DNA or proteins. This aligns with , where ethyl pyrazole-carboxylates show anticancer activity .

Enzyme Inhibition : The pyridine-pyrazole scaffold in exhibits DHODH inhibition (IC50 <100 nM). The target compound’s chloro substituents may enhance binding to hydrophobic enzyme pockets .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine generally involves the following key steps:

- Preparation of 2-chloro-5-chloromethylpyridine as a pivotal intermediate.

- Construction of the pyrazole ring substituted at the 3-position with the pyridine moiety.

- Introduction of the 2-chloroethyl substituent on the pyrazole nitrogen.

- Final coupling and purification steps to yield the target compound.

Preparation of 2-chloro-5-chloromethylpyridine Intermediate

The intermediate 2-chloro-5-chloromethylpyridine is crucial for the synthesis and has been extensively studied. The most reliable and industrially favored method involves a ring-closure reaction starting from cyclopentadiene and propenal derivatives, avoiding the formation of chlorination by-products and achieving product purity above 95%.

Key Reaction Conditions and Catalysts:

| Parameter | Optimal Range/Condition |

|---|---|

| Molar ratio of intermediate to DMF | 1 : 0.1–0.5 |

| Molar ratio of intermediate to chlorine | 1 : 1.05–1.1 |

| Solvents for ring-closure | Toluene, chlorobenzene, ethylene dichloride, Sherwood oil |

| Cyclization catalysts | Organic bases, hydrogen halides |

| Chlorination reagents | Phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, phosgene, sulfur oxychloride |

The process involves chlorination of the intermediate followed by a ring-closure reaction under heated conditions with a chlorination cyclization reagent added dropwise. After reaction completion, the product is extracted, neutralized, washed, and purified by vacuum distillation to yield 2-chloro-5-chloromethylpyridine with purity exceeding 95%.

Pyrazole Ring Formation and Substitution

The pyrazole ring bearing the chloromethyl substituent at the 5-position and the 2-chloroethyl group at the nitrogen is typically synthesized by:

- Starting with a suitable pyrazole precursor such as 3-pyrazolylpyridine derivatives .

- Alkylation of the pyrazole nitrogen with 2-chloroethyl halides under basic conditions.

- Chloromethylation at the 5-position of the pyrazole ring using formaldehyde and hydrochloric acid or related reagents.

Synthesis of related pyrazolylpyridine ligands has been reported using similar alkylation and substitution strategies in polar aprotic solvents like DMF at moderate temperatures (e.g., 70 °C), often in the presence of potassium carbonate as a base.

Coupling and Final Assembly

The final compound is assembled by coupling the chloromethyl-substituted pyrazolylpyridine with 2-chloroethyl groups under controlled conditions. Typical conditions include:

Data Table Summarizing Preparation Parameters

| Step | Reagents/Materials | Solvent(s) | Temperature (°C) | Time | Yield / Purity | Notes |

|---|---|---|---|---|---|---|

| 2-chloro-5-chloromethylpyridine synthesis | Cyclopentadiene, propenal, Cl2, POCl3 | Toluene, DMF | 80–120 | Several hours | >95% purity | Ring-closure reaction with chlorination |

| Pyrazole ring alkylation | Pyrazole derivative, 2-chloroethyl halide | DMF | 60–80 | 1–2 hours | Moderate to high | Base-mediated N-alkylation |

| Chloromethylation of pyrazole | Formaldehyde, HCl | Aprotic solvents | Room temp to 50 | 1–3 hours | Moderate | Electrophilic substitution on pyrazole |

| Final coupling | Chloromethyl pyrazolylpyridine, base | DMF | 70 | 2 hours | 60–70% | Nucleophilic substitution facilitated by base |

Research Findings and Industrial Considerations

- The ring-closure synthesis of 2-chloro-5-chloromethylpyridine is preferred industrially due to its high yield, purity, and cost-effectiveness, with starting materials readily available domestically in many regions.

- The use of polar aprotic solvents such as DMF is critical for facilitating nucleophilic substitutions and alkylations in the pyrazole functionalization steps.

- Careful control of molar ratios, temperature, and addition rates of chlorination reagents improves product purity and minimizes by-products.

- The chloromethyl and 2-chloroethyl substituents provide reactive sites for further functionalization, making this compound a versatile intermediate in medicinal and agrochemical synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine?

The compound can be synthesized via nucleophilic substitution reactions using precursors like propargylic bromide and pyrazolylpyridine derivatives. A weak base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates the reaction. Purification involves column chromatography with silica gel and ethyl acetate/hexane gradients. This methodology aligns with strategies used for structurally similar pyrazolylpyridine ligands .

Q. How should this compound be characterized for structural confirmation?

Use a combination of:

- X-ray crystallography (via SHELXL for refinement ),

- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆ as solvents; pyridine protons appear as doublets at δ 8.3–8.7 ppm),

- High-resolution mass spectrometry (HRMS) (ESI+ mode for molecular ion confirmation),

- FT-IR (C-Cl stretches at ~600–700 cm⁻¹). Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound?

Refer to hazard classifications for pyrazolylpyridine derivatives:

- Skin/eye irritation : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of chloromethyl groups .

Advanced Research Questions

Q. How can conflicting NMR signals for the pyrazole and pyridine moieties be resolved?

Signal overlap may arise due to dynamic exchange processes. Strategies include:

- Variable-temperature NMR (e.g., 25°C to –40°C) to slow conformational changes.

- 2D experiments (¹H-¹H COSY, NOESY) to assign coupling patterns.

- Isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled precursors) to enhance resolution .

Q. What mechanistic insights explain side-product formation during alkylation steps?

Competing pathways include:

Q. How does this compound behave in coordination chemistry applications?

The pyridine and pyrazole moieties act as bifunctional ligands. Example applications:

- Platinum(II) complexes : React with [PtCl₂(DMSO)₂] in THF to form mononuclear intermediates, which self-assemble into trinuclear Ru₂Pt systems under redox conditions .

- Luminescence studies : Coordinate with lanthanides (e.g., Eu³⁺) for tunable emission via ligand-to-metal charge transfer (LMCT).

Methodological Challenges and Solutions

Q. How to optimize crystallization for X-ray diffraction studies?

Challenges include poor crystal growth due to flexible chloromethyl groups. Solutions:

- Vapor diffusion : Use tert-butyl methyl ether as an antisolvent in DCM/hexane mixtures.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 2-(pyrazolyl)pyridine derivatives) to induce nucleation .

Q. What strategies mitigate decomposition during long-term storage?

Degradation pathways involve Cl⁻ elimination or oxidation. Mitigation:

- Add stabilizers : 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition.

- Lyophilization : Freeze-dry under vacuum to remove trace moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.